molecular formula C8H9BrClN B1446641 1-(4-Bromo-3-chlorophenyl)ethanamine CAS No. 1270417-99-6

1-(4-Bromo-3-chlorophenyl)ethanamine

Cat. No. B1446641
M. Wt: 234.52 g/mol
InChI Key: VYWSQZUPZFAQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-chlorophenyl)ethanamine is a chemical compound with the molecular formula C8H9BrClN . It has a molecular weight of 234.52 g/mol. This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-3-chlorophenyl)ethanamine consists of a bromine atom and a chlorine atom attached to the phenyl group of ethanamine . The exact structure can be determined using techniques such as single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromo-3-chlorophenyl)ethanamine include a molecular weight of 234.52 g/mol and a molecular formula of C8H9BrClN. Further properties such as melting point, boiling point, and density could be determined through experimental methods .

Scientific Research Applications

Synthesis and Applications

  • Enantiomerically Pure Synthesis : A study by Zhang et al. (2014) detailed a 7-step procedure for synthesizing enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from related compounds. This method is characterized by its cost-effectiveness and scalability, important for pharmaceutical applications where enantiomeric purity is crucial (Zhang et al., 2014).

  • Bromo-Substituted Phenethylamines in Research : A paper by Kanamori et al. (2002) investigates the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This research provides insights into the metabolic pathways of bromo-substituted phenethylamines, which is valuable for understanding their pharmacokinetics (Kanamori et al., 2002).

  • Radioactive Labeling : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide, a radioactive labeled compound, from related ethanamine compounds. Such labeled compounds are crucial in biochemical and pharmacological research for tracking the distribution and metabolism of drugs (Bach & Bridges, 1982).

  • Computational Studies : Erdogan and Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, providing insights into the reactivity and electronic properties of such compounds. This kind of computational research is pivotal for designing new molecules with desired properties in drug development and other chemical industries (Erdogan & Erdoğan, 2019).

  • Antidepressant Synthesis : Guo Ya-nan (2010) synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, starting from a bromo-substituted compound. This research is significant for the development of new antidepressants (Guo Ya-nan, 2010).

Material Science and Organic Chemistry

  • Optical and Electronic Properties : Nazeer et al. (2020) explored the optical and electronic properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives. This research is relevant in the field of materials science, particularly for the development of new materials with specific optical and electronic characteristics (Nazeer et al., 2020).

  • Nonlinear Optical Properties : Shkir et al. (2019) conducted a study on the linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives. Such studies are crucial for the development of new materials for use in optoelectronic devices (Shkir et al., 2019).

  • Mesomorphic Properties : Tinh, Zann, and Dubois (1979) studied the mesomorphic properties of bromo and cyano-substituted diarylethanes. Understanding these properties is important for the development of liquid crystal displays and other technologies that rely on mesomorphic behavior (Tinh, Zann, & Dubois, 1979).

properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWSQZUPZFAQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-chlorophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-chlorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-chlorophenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-3-chlorophenyl)ethanamine
Reactant of Route 4
1-(4-Bromo-3-chlorophenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-3-chlorophenyl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-3-chlorophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.